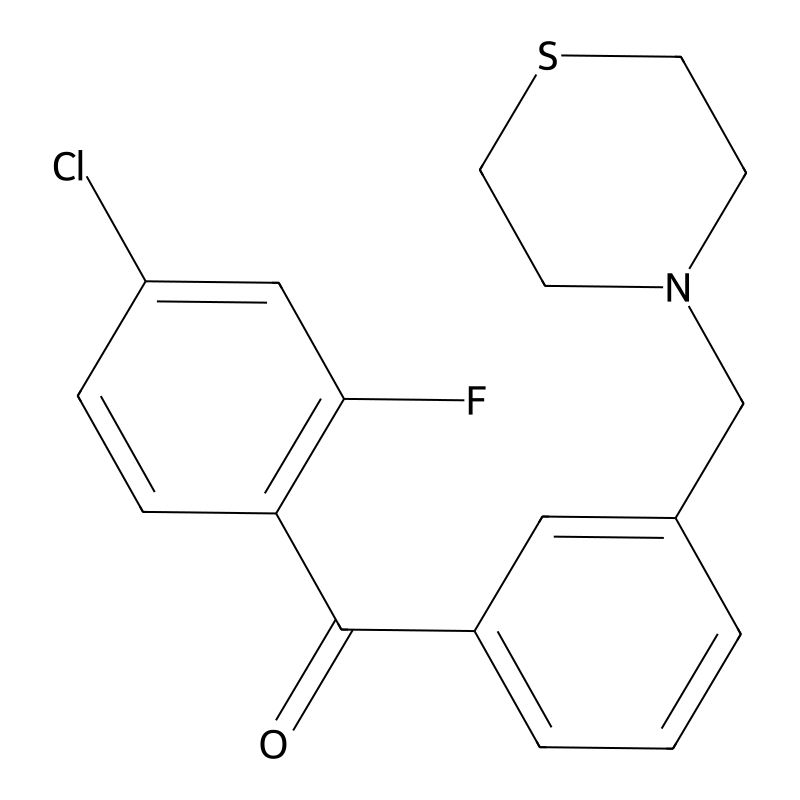

4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Probes in Chemical Biology

Scientific Field: Chemical Biology

Application Summary: Fluorescent probes are vital tools in chemical biology, used for studying subcellular localization and mechanisms of action of bioactive compounds. The compound can be utilized to develop new fluorescent probes with specific excitation and emission wavelengths, binding affinities, and chemical reactivities.

Experimental Procedures: The synthesis of fluorescent probes often involves the conjugation of a fluorophore to a target molecule. In this case, 4-Chloro-2-fluoro-3’-thiomorpholinomethylbenzophenone could be used as a precursor for creating a fluorescent functional group that responds to environmental changes or binding events.

Results Summary: The use of such probes can result in highly sensitive and versatile detection methods in drug discovery and cell imaging. The quantitative data would typically include fluorescence intensity measurements, wavelength shifts, and binding constants .

Materials Science

Scientific Field: Materials Science

Application Summary: In materials science, the compound’s unique structural features could be exploited to create novel polymers or coatings with specific properties, such as increased durability or chemical resistance.

Experimental Procedures: Polymerization reactions or surface modifications using this compound would involve controlled conditions to ensure the desired incorporation of the thiomorpholine and benzophenone functionalities.

Results Summary: The effectiveness of the resulting materials would be assessed through stress tests, chemical stability assays, and performance metrics in real-world applications.

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: As a building block in organic synthesis, this compound can be used to introduce chloro, fluoro, and thiomorpholine groups into complex molecules, aiding in the development of new chemical entities.

Experimental Procedures: Reactions would typically involve nucleophilic aromatic substitution, where the compound acts as an electrophile. Reaction conditions such as temperature, solvent, and catalysts would be optimized for the best results.

Results Summary: The success of these syntheses would be measured by the yield of the final product, the selectivity of the reaction, and the ease of purification.

Environmental Analysis

Scientific Field: Environmental Chemistry

Application Summary: This compound could be used as a standard or reagent in environmental analysis to detect or quantify pollutants, given its unique spectroscopic properties.

Experimental Procedures: Analytical techniques like HPLC or GC-MS would be employed, where the compound serves as a reference for calibration curves or as a derivatization agent for better detection of analytes.

Results Summary: The accuracy and precision of the analytical method would be validated by recovery rates, detection limits, and reproducibility of the results.

Bioconjugation Techniques

Scientific Field: Biochemistry

Application Summary: Bioconjugation techniques often require specific functional groups to link biomolecules with probes or tags. This compound could facilitate the attachment of fluorescent tags to proteins or antibodies.

Experimental Procedures: The compound would be used to modify biomolecules through selective reactions with amino or thiol groups, under mild conditions to preserve the biological activity.

Antibacterial Agents in Pharmacology

Scientific Field: Pharmacology

Application Summary: The compound can be used to synthesize Schiff base metal complexes with potential antibacterial properties. These complexes could serve as a basis for developing new antibacterial agents.

Experimental Procedures: The synthesis involves the condensation reaction of the compound with primary amines to form Schiff bases, which are then complexed with various metal ions to enhance their antibacterial activity.

Results Summary: The metal complexes exhibit higher antibacterial activity against both Gram-negative and Gram-positive bacteria compared to the free Schiff base ligand. The effectiveness is measured by inhibition zones in disc diffusion assays .

Agrochemical and Pharmaceutical Intermediates

Scientific Field: Agrochemistry and Pharmaceutical Chemistry

Application Summary: The compound’s derivatives, particularly those with trifluoromethylpyridine motifs, are crucial in the synthesis of active ingredients for agrochemicals and pharmaceuticals.

Experimental Procedures: The application involves vapor-phase reactions and other synthetic techniques to incorporate the trifluoromethylpyridine structure into various agrochemical and pharmaceutical compounds.

Results Summary: The derivatives play a significant role in the protection of crops from pests and are also present in several pharmaceutical and veterinary products. Their biological activities are attributed to the unique properties of the fluorine atom and the pyridine moiety .

4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula and a molecular weight of approximately 349.86 g/mol. It is characterized by the presence of a chloro group at the para position, a fluoro group at the ortho position, and a thiomorpholinomethyl substituent on the benzophenone framework. This compound is notable for its unique structure, which combines elements of both aromatic and heterocyclic chemistry, making it a valuable target for synthetic organic chemistry and medicinal applications.

- There is no information available on the mechanism of action of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone in scientific research.

- Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding ketones or carboxylic acids.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.

- Substitution Reactions: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, often using sodium methoxide or potassium tert-butoxide as reagents.

Research into the biological activity of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone suggests potential antimicrobial and anticancer properties. The presence of the thiomorpholine moiety may enhance its interaction with biological targets, possibly affecting various biochemical pathways. Studies indicate that compounds with similar structures often exhibit significant activity against various cancer cell lines and microbial strains .

The synthesis of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone typically involves several steps:

- Formation of Benzophenone Core: The initial step involves synthesizing the benzophenone core through a Friedel-Crafts acylation reaction, where benzene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Introduction of Substituents: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination may be performed using fluorine gas or other fluorinating agents.

- Thiomorpholine Attachment: The thiomorpholinomethyl group can be introduced through nucleophilic substitution involving thiomorpholine derivatives and appropriate electrophiles .

4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone has diverse applications across various fields:

- Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

- Pharmaceutical Research: Investigated for its potential as a lead compound in drug discovery, particularly in developing new anticancer agents.

- Material Science: Its unique chemical properties make it suitable for use in specialty chemicals and materials production .

Interaction studies have shown that 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone can interact with specific molecular targets within biological systems. The mechanism of action likely involves modulation of enzymatic activities and interference with cellular signaling pathways. The presence of halogen substituents enhances its binding affinity to target proteins, which may contribute to its biological efficacy .

Several compounds share structural similarities with 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3'-Chloro-4'-fluoro-2-methylbenzophenone | Structure | Contains a methyl group instead of thiomorpholine |

| 3'-Chloro-4'-fluoro-2-aminomethylbenzophenone | Structure | Features an amino group, altering biological activity |

| 3'-Chloro-4'-fluoro-2-hydroxymethylbenzophenone | Structure | Has a hydroxymethyl substituent affecting solubility |

Uniqueness

The uniqueness of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone lies in its thiomorpholinomethyl group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. This feature may enhance its potential applications in medicinal chemistry and material science .

Physical State and Appearance Properties

4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone typically exists as a solid at room temperature, consistent with the physical state observed for structurally related benzophenone derivatives [1]. The compound exhibits characteristics typical of substituted benzophenones, which generally appear as crystalline solids with molecular weights exceeding 300 grams per mole [1] [2].

The molecular weight of 349.9 grams per mole contributes to its solid-state properties under standard conditions [1]. While specific appearance data for this compound is not available in the literature, structurally similar thiomorpholinomethyl benzophenone derivatives are typically described as off-white to pale yellow crystalline solids [3] [4]. The presence of both halogen substituents (chlorine and fluorine) and the heterocyclic thiomorpholine moiety influences the intermolecular packing arrangements that determine the physical appearance [5].

The crystal structure and morphology are expected to be influenced by the spatial arrangement of the substituents. The 4-chloro-2-fluoro substitution pattern on one phenyl ring creates specific electronic effects that may affect crystal packing through halogen bonding interactions [1]. Additionally, the thiomorpholinomethyl group attached at the meta position of the other phenyl ring provides both steric bulk and potential hydrogen bonding sites that influence solid-state organization.

Solubility Parameters in Various Solvent Systems

The solubility behavior of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone can be predicted based on its structural features and comparison with related benzophenone compounds. Benzophenone itself shows characteristic solubility patterns that provide insight into the expected behavior of this substituted derivative [6] [7] [8].

In aqueous systems, the compound is expected to exhibit limited solubility due to its predominantly aromatic character and halogenated nature [6] [8]. Halogenated aromatic compounds typically demonstrate poor water solubility, with the presence of both chlorine and fluorine substituents further reducing hydrophilic character [9]. However, the thiomorpholine heterocycle introduces a basic nitrogen center that may provide some degree of water solubility under acidic conditions through protonation [11].

Organic solvent solubility is anticipated to be significantly better. Based on benzophenone solubility data, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to provide excellent solubility [6] [7]. These solvents effectively solvate both the aromatic benzophenone core and the polar heterocyclic thiomorpholine group [12] [13].

Halogenated solvents including chloroform and dichloromethane are predicted to offer high solubility due to favorable interactions with the halogenated aromatic system [13]. The electron-withdrawing nature of the chlorine and fluorine substituents creates compatible electronic environments with these solvents [5].

Alcoholic solvents such as methanol and ethanol are expected to provide moderate solubility, as demonstrated by benzophenone derivatives [6] [14]. The hydroxyl groups in alcohols can engage in hydrogen bonding with the thiomorpholine nitrogen, enhancing dissolution [12] [11].

Melting Point and Boiling Point Determination

Thermal transition temperatures for 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone can be estimated based on structural analogs and computational predictions. The predicted boiling point of 503.3 ± 50.0°C at standard pressure reflects the substantial molecular weight and intermolecular forces present in this compound [1].

Melting point determination has not been experimentally reported for this specific compound. However, structural analogs provide reference points for estimation. Related benzophenone derivatives with similar substitution patterns typically exhibit melting points in the range of 100-200°C [15] [2] [16]. The presence of halogen substituents generally increases melting points through enhanced intermolecular interactions [9].

Comparative analysis with structural isomers reveals interesting patterns. The 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone isomer shows a predicted boiling point of 489.1°C, slightly lower than the subject compound [5]. This difference suggests that the specific substitution pattern (2-fluoro versus 3-fluoro) influences thermal properties through altered electronic distribution and crystal packing [1] [5].

Thermal decomposition is expected to occur before reaching the predicted boiling point, as observed with similar aromatic compounds [17] [9]. The thermal stability of halogenated aromatic compounds typically ranges from 190-210°C for decomposition onset, with complete decomposition occurring over a broad temperature range extending to 400°C or higher [17] [18].

Density and Refractive Index Measurements

Density measurements for 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone can be estimated at approximately 1.297 grams per cubic centimeter based on structural analog data [5]. This value is consistent with the density range observed for halogenated aromatic compounds and benzophenone derivatives [15] [5].

Factors influencing density include the presence of heavy halogen atoms (chlorine and fluorine), the aromatic ring systems, and the heterocyclic thiomorpholine component. Chlorine substitution typically increases density due to its relatively high atomic mass, while fluorine contributes less to density increase but affects molecular packing through its electronegativity [9] [5].

Refractive index is predicted to be approximately 1.614 based on structural correlations with similar compounds [5] [16]. This value falls within the typical range for aromatic compounds containing heteroatoms and halogen substituents [5]. The refractive index reflects the electronic polarizability of the molecule, which is influenced by the extended aromatic system and the presence of electronegative atoms [16].

Temperature dependence of both density and refractive index should follow typical patterns observed for organic compounds, with density decreasing and refractive index showing minor variations with increasing temperature [13]. Standard measurement conditions (20°C, 1 atmosphere) provide the reference framework for these predicted values.

Stability and Degradation Kinetics

Thermal stability of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone is expected to follow patterns observed for related aromatic compounds. Studies on similar structures indicate thermal stability up to approximately 190-210°C, above which decomposition processes begin [17] [9] [18].

Degradation kinetics likely proceed through multiple pathways depending on environmental conditions. Under thermal stress, the compound is expected to undergo multi-step decomposition similar to other halogenated aromatic systems [17] [9]. Initial degradation may involve cleavage of the thiomorpholine substituent, followed by dehalogenation and aromatic ring breakdown [9].

Photochemical degradation represents another significant pathway, as benzophenone derivatives are known to be photochemically active [19] [20]. Ultraviolet radiation can initiate photodegradation processes, potentially leading to rearrangement products and decomposition fragments [19] [21]. The presence of halogen substituents may influence photostability through altered electronic transitions [20].

Oxidative stability under atmospheric conditions is expected to be moderate, with potential degradation occurring through radical-mediated processes [22] [20]. The aromatic system and thiomorpholine ring may serve as sites for oxidative attack, particularly under accelerated aging conditions [23] [22].

Hydrolytic stability is anticipated to be good under neutral conditions, as the compound lacks easily hydrolyzable functional groups [4] [17]. However, extreme pH conditions may promote degradation through different mechanisms [17].

pH-Dependent Property Alterations

pH effects on 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone properties are primarily mediated through the thiomorpholine nitrogen center, which exhibits basic character similar to other morpholine derivatives [23] [11].

Acidic conditions (pH 1-6) are expected to result in protonation of the thiomorpholine nitrogen, forming the corresponding ammonium species [11]. This protonation significantly alters solubility properties, with increased water solubility observed under acidic conditions due to the formation of ionic species . The estimated pKa of the thiomorpholine nitrogen is approximately 9, based on structural analogs [11].

Neutral conditions (pH 6-8) represent the optimal stability range for the compound, where the thiomorpholine exists predominantly in its neutral form . Under these conditions, the compound exhibits its intrinsic solubility characteristics and maximum chemical stability [17].

Basic conditions (pH 8-12) maintain the neutral form of the thiomorpholine but may introduce other chemical changes . Strongly basic conditions (pH > 12) pose risks for degradation through potential hydrolysis of the carbonyl group or ring-opening reactions of the thiomorpholine system [23] [17].

Property alterations with pH include changes in lipophilicity, membrane permeability, and chemical reactivity . The protonated form exhibits increased hydrophilicity and altered electronic properties that may affect stability and biological activity [11]. These pH-dependent changes are reversible within the stable pH range but may become irreversible under extreme conditions where chemical degradation occurs [17].